Cas no 206761-74-2 ((2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester)
(2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid,2-isothiocyanato-4-methyl-, methyl ester, (2S)- (9CI)
- (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester
- Methyl N-(sulfanylidenemethylidene)leucinate
- DTXSID60943363
- FS-4669
- EN300-1458882
- J-013806
- AKOS006343972
- methyl (2S)-2-isothiocyanato-4-methyl-pentanoate
- 206761-74-2
- SCHEMBL13955558
- methyl (2S)-2-isothiocyanato-4-methylpentanoate
- Methyl L-2-isothiocyanato-4-methylvalerate
- A815103
- (2S)-2-isothiocyanato-4-methyl-Pentanoicacidmethylester
- A4487
- (S)-methyl 2-isothiocyanato-4-methylpentanoate
- 21055-43-6
- MFCD09025712
- (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester
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- MDL: MFCD09025712
- Inchi: 1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1
- InChI Key: GKWLTOCCLNATHO-ZETCQYMHSA-N
- SMILES: S=C=N[C@H](C(=O)OC)CC(C)C
Computed Properties
- Exact Mass: 187.06669983g/mol
- Monoisotopic Mass: 187.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 70.8Ų
(2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P274363-50mg |
(2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester |
206761-74-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P274363-100mg |
(2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester |
206761-74-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P274363-500mg |
(2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester |
206761-74-2 | 500mg |
$ 80.00 | 2022-06-03 | ||
| Enamine | EN300-1458882-50mg |
methyl (2S)-2-isothiocyanato-4-methylpentanoate |
206761-74-2 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1458882-100mg |
methyl (2S)-2-isothiocyanato-4-methylpentanoate |
206761-74-2 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1458882-250mg |
methyl (2S)-2-isothiocyanato-4-methylpentanoate |
206761-74-2 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-1458882-500mg |
methyl (2S)-2-isothiocyanato-4-methylpentanoate |
206761-74-2 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1458882-1000mg |
methyl (2S)-2-isothiocyanato-4-methylpentanoate |
206761-74-2 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1458882-2500mg |
methyl (2S)-2-isothiocyanato-4-methylpentanoate |
206761-74-2 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1458882-5000mg |
methyl (2S)-2-isothiocyanato-4-methylpentanoate |
206761-74-2 | 5000mg |
$2110.0 | 2023-09-29 |
(2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester
Compound Introduction: (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester (CAS No. 206761-74-2)
(2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester, identified by the CAS number 206761-74-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and biological significance. The presence of a chiral center at the (2S) configuration adds an additional layer of complexity and interest, making it a valuable subject for studying stereoselective processes in drug design and synthesis.
The molecular structure of (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester consists of a pentanoic acid backbone modified with an isothiocyanate functional group at the second carbon position. The methyl ester group at the carboxyl terminus further enhances its chemical properties, making it a potential intermediate in the synthesis of more complex molecules. This structural configuration not only imparts unique reactivity but also opens up possibilities for its application in various biochemical pathways.
In recent years, there has been a growing interest in the pharmacological properties of isothiocyanates due to their ability to modulate various biological processes. Research has shown that isothiocyanates can exhibit potent anti-inflammatory, antioxidant, and anticancer activities. The specific configuration of (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester may contribute to its unique biological profile, making it a promising candidate for further investigation.
One of the key areas where this compound has shown promise is in the development of novel therapeutic agents. Studies have indicated that isothiocyanates can interact with biological targets such as enzymes and receptors, leading to modulatory effects on cellular processes. The chiral center in (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester plays a crucial role in determining its interaction with these targets, thereby influencing its efficacy and selectivity.
The synthesis of (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester involves several critical steps that require precise control to achieve high enantiomeric purity. The introduction of the isothiocyanate group is a delicate process that must be carefully managed to prevent unwanted side reactions. Advanced synthetic methodologies, including chiral resolution techniques and stereoselective reactions, are employed to ensure the desired configuration and purity.
Recent advancements in analytical chemistry have enabled researchers to gain deeper insights into the structural and dynamic properties of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in elucidating its molecular structure and understanding its behavior in different environments. These studies not only enhance our fundamental understanding but also provide valuable data for optimizing its applications.
The biological activity of (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester has been explored in various preclinical models. Initial studies have demonstrated its potential in modulating inflammatory responses by interacting with key signaling pathways. Additionally, its antioxidant properties have been highlighted, suggesting its role in protecting cells from oxidative stress-induced damage. These findings are particularly relevant in the context of chronic diseases where inflammation and oxidative stress play significant roles.
Another area of interest is the application of this compound in cancer research. Isothiocyanates have been shown to induce apoptosis and inhibit tumor growth in several cancer cell lines. The specific stereochemistry of (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester may enhance its efficacy in targeting cancer cells while minimizing toxicity to healthy tissues. Further research is needed to fully understand these mechanisms and explore potential therapeutic applications.
The development of novel drug candidates often involves evaluating their pharmacokinetic properties to ensure optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET). Studies on (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester are ongoing to assess these parameters and identify any potential liabilities that need to be addressed before moving into clinical trials. These studies are crucial for determining the feasibility of translating preclinical findings into effective therapeutic interventions.
In conclusion, (2S)-2-Isothiocyanato-4-methyl-pentanoic Acid Methyl Ester (CAS No. 206761-74-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, coupled with its chiral configuration, make it an attractive candidate for further exploration. As our understanding of its biological activities and synthetic methodologies continues to evolve, this compound holds promise for contributing to advancements in drug development and therapeutic strategies.
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